Neopentyl Glycol Bis(4-aminophenyl) Ether

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(2,11-20-15-7-3-13(18)4-8-15)12-21-16-9-5-14(19)6-10-16/h3-10H,11-12,18-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUJEBAZZTZOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)N)COC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556219 | |

| Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115570-52-0 | |

| Record name | 4,4'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neopentyl Glycol Bis(4-aminophenyl) Ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Neopentyl Glycol Bis(4-aminophenyl) Ether: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Neopentyl Glycol Bis(4-aminophenyl) Ether, a unique aromatic diamine. With its distinct molecular architecture, this compound serves as a critical building block in the development of high-performance polymers. This document is intended for researchers, scientists, and professionals in drug development and materials science who seek a deeper understanding of this versatile molecule.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonyms 2,2-Bis[(4-aminophenoxy)methyl]propane and 1,3-Bis(4-aminophenoxy)neopentane, is a symmetrical aromatic diamine. The central neopentyl core imparts unique conformational characteristics to the molecule, influencing the properties of the polymers derived from it.

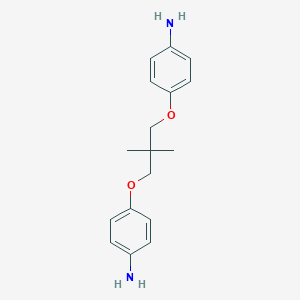

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 115570-52-0 | [1][2] |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [1] |

| Molecular Weight | 286.38 g/mol | [1] |

| Appearance | White to light yellow/orange crystalline powder | [1][2] |

| Melting Point | 115-119 °C | [2] |

| Purity | >97.0% | [1][2] |

| IUPAC Name | 4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | [3] |

Synthesis of this compound

The synthesis of this compound is not as widely documented as its analogue, 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP). However, the synthetic principles are analogous. A common and effective method is a two-step process involving an initial etherification followed by the reduction of a dinitro intermediate.

A representative synthesis for a structurally similar diamine, BAPP, involves a Williamson ether synthesis followed by a reduction.[4][5] This can be adapted for this compound. The first step would involve the reaction of neopentyl glycol with an excess of a protected p-halonitrobenzene, such as p-chloronitrobenzene, in the presence of a base. The resulting dinitro compound is then reduced to the diamine.

A plausible synthetic route is the reduction of the corresponding dinitro compound, 2,2-Bis[(4-nitrophenoxy)methyl]propane, using a catalytic system. A patent for the synthesis of the closely related BAPP describes the use of a composite catalyst system of ferric chloride, palladium on carbon, and hydrazine hydrate in an ethanol solvent.[6]

Representative Experimental Protocol for Synthesis of a Structurally Similar Diamine

The following protocol is based on the synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP) and can be adapted for this compound.[6]

Step 1: Synthesis of the Dinitro Intermediate (Williamson Ether Synthesis)

-

To a solution of neopentyl glycol in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide), add a strong base such as sodium hydride or potassium carbonate.

-

Stir the mixture at room temperature to form the dialkoxide.

-

Add a stoichiometric excess of p-chloronitrobenzene to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 150-162 °C) and maintain for several hours to drive the nucleophilic aromatic substitution to completion.[4]

-

After cooling, the reaction mixture is worked up by pouring it into water to precipitate the crude dinitro product.

-

The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Reduction of the Dinitro Intermediate to the Diamine

-

In a reaction vessel, dissolve the dinitro intermediate in ethanol.[6]

-

Add a catalytic amount of palladium on carbon (5% w/w) and ferric chloride.[6]

-

To this mixture, add hydrazine hydrate (70% solution) dropwise at a controlled temperature.[6]

-

After the addition is complete, heat the reaction mixture at a temperature of 68-70 °C for 8-10 hours.[6]

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography or HPLC.

-

Upon completion, the hot reaction mixture is filtered to remove the catalyst.[6]

-

The filtrate is then cooled to a low temperature (-10 to 10 °C) to crystallize the diamine product.[6]

-

The product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final this compound.[6]

The following diagram illustrates the general workflow for the synthesis.

Caption: General workflow for the synthesis of this compound.

Spectral Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl groups, the methylene protons of the neopentyl core, and the methyl protons. The aromatic protons would appear as a set of doublets in the aromatic region. The methylene protons adjacent to the ether oxygen would be a singlet, and the gem-dimethyl groups would also present as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments in the molecule, including the aromatic carbons, the ether-linked methylene carbons, the quaternary carbon of the neopentyl group, and the methyl carbons.[7]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum of this compound would exhibit characteristic absorption bands. These would include N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic components, C=C stretching for the aromatic rings (around 1500-1600 cm⁻¹), and C-O stretching for the ether linkages (typically in the 1200-1300 cm⁻¹ region). The precursor, neopentyl glycol, shows a broad -OH stretching peak around 3288 cm⁻¹.[8]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage at the ether linkages and within the neopentyl core. Common fragmentation for ethers includes α-cleavage to the oxygen atom.[9][10] For aromatic amines, a common fragmentation is the loss of a hydrogen radical.[10]

-

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the two primary aromatic amine functionalities. These groups are nucleophilic and can participate in a variety of polymerization reactions.

Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents for epoxy resins, imparting high thermal stability and excellent mechanical properties to the cured material. This compound can serve as a diamine curative, crosslinking with epoxy resins to form a three-dimensional thermoset network. The neopentyl group can enhance the flexibility and toughness of the resulting epoxy system.

Monomer for High-Performance Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[11] this compound is a suitable diamine monomer for the synthesis of polyimides through a two-step polycondensation reaction with a dianhydride.

The general synthesis involves the reaction of the diamine with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. This precursor is then thermally or chemically cyclized to the final polyimide. The choice of dianhydride allows for the tuning of the final polymer's properties. The incorporation of the flexible ether linkages and the neopentyl group from the diamine can lead to polyimides with improved processability and solubility compared to fully aromatic, rigid-rod polyimides.[12] For instance, the closely related BAPP is used to synthesize polyimides with low dielectric constants, making them suitable for applications in 5G communications.[13]

Safety and Toxicology

As with all chemicals, proper handling and safety precautions are essential when working with this compound.

Hazard Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Sensitization: May cause an allergic skin reaction.

Toxicological Data (for the structurally similar 2,2-Bis[4-(4-aminophenoxy)phenyl]propane):

-

LD50 Oral - Rat: 308 mg/kg.[14] This indicates significant oral toxicity.

-

Health Effects: Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis.[14]

Handling and Personal Protective Equipment (PPE):

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a valuable diamine monomer with a unique chemical structure that offers a desirable combination of properties for the synthesis of high-performance polymers. Its neopentyl core provides flexibility, while the aromatic amine groups allow for its incorporation into robust polymer backbones such as those of epoxy resins and polyimides. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe use in research and development.

References

- CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane. (URL not available)

- ChemicalBook. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane - Safety Data Sheet. (2025-12-27). (URL not available)

-

ResearchGate. FT-IR spectrum of control and treated (T1 and T2) neopentyl glycol (NPG). [Link]

- Google Patents. Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane.

- Google Patents. Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane.

-

ResearchGate. FT-IR spectra of control and treated (T1 and T2) neopentyl glycol (NPG). [Link]

-

ResearchGate. FT-IR Spectra of the Samples. [Link]

- Malaysian Journal of Analytical Sciences.

-

ResearchGate. Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. [Link]

-

ResearchGate. Synthesis of 2, 2'-bis [4-(4-aminophenoxy) phenyl] propane. [Link]

-

Williamson Ether Synthesis. The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Synthesis and properties of polyimides derived from 9, 9-bis (4-aminophenyl) fluorene. [Link]

-

ResearchGate. Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. [Link]

-

PubChem. This compound. [Link]

-

PubChem. Neopentyl glycol diglycidyl ether. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Murray State's Digital Commons. Poly(ether imide)s: Synthesis and Properties. [Link]

-

The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

-

VTechWorks. Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis. [Link]

-

PubChemLite. This compound (C17H22N2O2). [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

Rapid Communications in Mass Spectrometry. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. [Link]

-

ResearchGate. Preparation and Characterization of Neopentyl Glycol/Epoxy Resin Shape-Stabilized Phase Change Material for Thermal Energy Storage. [Link]

-

NRC Research Press. A new approach to modeling the cure kinetics of epoxy/amine thermosetting resins. 2. Application to a typical system. [Link]

-

PubChem. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline. [Link]

-

National Institute of Standards and Technology. Neopentyl glycol. [Link]

-

Evonik. Chemical Resistance for Ambient Cure Epoxy Formulations. [Link]

-

PubChem. Neopentyl glycol. [Link]

Sources

- 1. Neopentyl glycol diglycidyl ether | C11H20O4 | CID 28594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]

- 5. CN102633662A - Preparation method of 2,2-di[4-(4'-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]

- 6. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]

- 7. This compound(115570-52-0) 13C NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. chemicalbook.com [chemicalbook.com]

Synthesis of Neopentyl Glycol Bis(4-aminophenyl) Ether: A Comprehensive Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth exploration of a robust synthetic pathway for Neopentyl Glycol Bis(4-aminophenyl) Ether. The synthesis is strategically designed around a multi-step process, commencing with the activation of neopentyl glycol via tosylation, followed by a Williamson ether synthesis with a protected aminophenol derivative, and culminating in a final deprotection step. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering not only a detailed experimental protocol but also a thorough discussion of the underlying chemical principles and the rationale behind the procedural choices.

Introduction and Strategic Overview

This compound is a unique diamine characterized by a rigid neopentyl core flanked by two flexible aminophenyl ether linkages. This structural motif imparts a combination of thermal stability, chemical resistance, and specific conformational properties, making it a valuable building block in the synthesis of high-performance polymers, such as polyimides and polyamides, as well as a potential scaffold in medicinal chemistry.

Direct synthesis of this molecule is not readily found in the literature, necessitating a logical, multi-step approach. The pathway detailed herein is predicated on the well-established Williamson ether synthesis, a reliable method for forming carbon-oxygen bonds.[1][2][3] The overall strategy involves three key stages:

-

Activation of Neopentyl Glycol: The hydroxyl groups of neopentyl glycol are poor leaving groups for nucleophilic substitution. Therefore, they are first converted to tosylates, which are excellent leaving groups.[2]

-

Protected Etherification: A Williamson ether synthesis is performed between the activated neopentyl glycol ditosylate and a protected form of 4-aminophenol. The amino group of 4-aminophenol is protected as an acetamide to prevent its interference in the etherification reaction.

-

Deprotection: The final step involves the hydrolysis of the acetamide protecting groups to reveal the desired primary amino functionalities.

This strategic approach ensures a high-yielding and clean synthesis of the target molecule.

The Synthetic Pathway: A Detailed Exploration

The overall synthetic route is depicted in the workflow diagram below:

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of Neopentyl Glycol Ditosylate (Activation)

The initial step focuses on converting the hydroxyl groups of neopentyl glycol into tosylates. This is a crucial activation step, as the tosylate anion is a significantly better leaving group than the hydroxide anion, facilitating the subsequent nucleophilic substitution.

Reaction:

Neopentyl Glycol + 2 TsCl (in Pyridine) → Neopentyl Glycol Ditosylate + 2 Pyridinium Hydrochloride

Experimental Protocol:

-

To a stirred solution of neopentyl glycol (1 equivalent) in anhydrous pyridine (sufficient to dissolve) at 0 °C (ice bath), slowly add p-toluenesulfonyl chloride (TsCl) (2.2 equivalents).

-

Maintain the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and stir until the product precipitates.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water and then cold methanol to remove pyridine and unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Neopentyl Glycol Ditosylate as a white crystalline solid.

Step 2: Synthesis of N,N'-(neopentyl glycol bis(4,1-phenylene))diacetamide (Williamson Ether Synthesis)

This is the core ether-forming step, proceeding via an SN2 mechanism.[1] The phenoxide of 4-acetamidophenol acts as the nucleophile, attacking the primary carbons of the neopentyl glycol ditosylate and displacing the tosylate leaving groups.[2][3] A polar aprotic solvent like dimethylformamide (DMF) is ideal for this reaction as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic.[4]

Reaction:

Neopentyl Glycol Ditosylate + 2 4-Acetamidophenol + Base (e.g., K₂CO₃) → N,N'-(neopentyl glycol bis(4,1-phenylene))diacetamide + 2 KOTs + H₂O + CO₂

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-acetamidophenol (2.2 equivalents), potassium carbonate (K₂CO₃) (3 equivalents), and anhydrous dimethylformamide (DMF).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add Neopentyl Glycol Ditosylate (1 equivalent) to the mixture.

-

Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the protected diether.

Step 3: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the acetamide protecting groups to yield the target primary diamine. This can be achieved under either acidic or basic conditions, though both typically require elevated temperatures.[5][6]

Reaction (Acid Hydrolysis):

N,N'-(neopentyl glycol bis(4,1-phenylene))diacetamide + 2 H₂O + 2 H⁺ → this compound + 2 Acetic Acid

Experimental Protocol (Acid-Catalyzed Hydrolysis):

-

Suspend the N,N'-(neopentyl glycol bis(4,1-phenylene))diacetamide (1 equivalent) in a mixture of ethanol and 6M hydrochloric acid.

-

Heat the mixture to reflux and maintain for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.[5]

-

Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

The product may precipitate upon neutralization. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the final product by column chromatography or recrystallization to obtain this compound.

Purification and Characterization

Purification of the final diamine is critical to remove any residual starting materials or by-products. A workflow for purification is presented below.

Caption: General purification workflow for the final product.

Expected Analytical Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analysis | Expected Results |

| Molecular Formula | C₁₇H₂₂N₂O₂[7] |

| Molecular Weight | 286.38 g/mol [7] |

| Appearance | White to light yellow crystalline solid[7] |

| ¹H NMR | Signals corresponding to aromatic protons (AA'BB' system), -NH₂ protons, methylene protons adjacent to the ether oxygen, and methyl protons of the neopentyl group. |

| ¹³C NMR | Signals for aromatic carbons (including those bonded to oxygen and nitrogen), methylene carbons, the quaternary carbon of the neopentyl group, and methyl carbons.[8] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (primary amine), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether), and aromatic C=C bending. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight. |

Conclusion

The synthetic pathway detailed in this guide provides a logical and robust method for the preparation of this compound. By leveraging the reliability of the Williamson ether synthesis and standard protection/deprotection strategies, this guide offers a clear and reproducible route to this valuable molecule. The provided protocols and analytical guidance will be of significant utility to researchers in polymer chemistry, materials science, and drug discovery.

References

- Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356.

- BenchChem. (2025). Technical Support Center: Optimizing Acetamide Hydrolysis. Retrieved from BenchChem Technical Support Documents.

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). How is the hydrolysis of amides done in a lab?. Retrieved from [Link]

-

YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]

- Javaherian, M., & Beheshti, A. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

- Ismael, O. T., & Sadeek, G. T. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters, e225309.

- Aspera, S. M., & Kubas, A. (2020). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.

-

YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and characterization of polyimides from bis(3‐aminophenyl)‐4‐(1‐adamantyl)phenoxyphenyl phosphine oxide. Retrieved from [Link]

-

CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Retrieved from [Link]

-

ScienceDirect. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. byjus.com [byjus.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. youtube.com [youtube.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound(115570-52-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to Neopentyl Glycol Bis(4-aminophenyl) Ether

Abstract

This technical guide provides a comprehensive overview of Neopentyl Glycol Bis(4-aminophenyl) Ether, CAS number 115570-52-0. Intended for researchers, scientists, and professionals in drug development and material science, this document details the synthesis, chemical and physical properties, and key applications of this aromatic diamine. Particular focus is given to its role as a monomer in the synthesis of high-performance polyimides, including thermal characteristics of the resulting polymers. Additionally, its potential as a curing agent for epoxy resins is discussed. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction

This compound is an aromatic diamine characterized by a neopentyl glycol core flanked by two 4-aminophenoxy moieties. This unique structure, combining the flexibility of ether linkages with the rigidity of aromatic rings and the reactivity of primary amine groups, makes it a valuable building block in polymer chemistry. Its primary utility lies in the synthesis of advanced polymers with desirable thermal and mechanical properties. While sometimes broadly categorized as a biochemical for research, its most substantiated applications are in the field of materials science.

Chemical and Physical Properties

This compound is typically a white to light yellow crystalline powder.[1][2] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 115570-52-0 | [3] |

| Molecular Formula | C₁₇H₂₂N₂O₂ | [1][2] |

| Molecular Weight | 286.38 g/mol | [3] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| Melting Point | 115.0 to 119.0 °C | [4] |

| Purity | >97.0% | [1] |

| Synonyms | 2,2-Bis[(4-aminophenoxy)methyl]propane, 1,3-Bis(4-aminophenoxy)neopentane, 2,2-Dimethylpropane 1,3-Bis(4-aminophenyl) Ether | [4] |

| IUPAC Name | 4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline | [5] |

Synthesis of this compound

The synthesis of this compound is a two-step process, beginning with a nucleophilic substitution reaction to create a dinitro intermediate, followed by a reduction to the final diamine product.

Step 1: Synthesis of 1,3-bis(4-nitrophenoxy)-2,2-dimethylpropane

The initial step involves the reaction of a neopentyl glycol derivative with 4-chloronitrobenzene in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Step 2: Hydrogenation to this compound

The dinitro compound is then reduced to the corresponding diamine. This is achieved through catalytic hydrogenation. A common method involves the use of a Raney nickel catalyst in a solvent such as dimethylformamide (DMF).[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-bis(4-nitrophenoxy)-2,2-dimethylpropane

-

Dimethylformamide (DMF)

-

Raney nickel

-

Ethanol

-

Isopropanol

-

Hydrogen gas supply

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve 1949 g of 1,3-bis(4-nitrophenoxy)-2,2-dimethylpropane in 10 L of DMF.

-

Add 300 g of Raney nickel catalyst to the solution.

-

Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen gas and heat according to standard hydrogenation protocols for the reduction of nitro groups.

-

After the reaction is complete (monitored by hydrogen uptake or TLC), cool the reactor and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Recrystallize the crude product from a 1:1 mixture of ethanol and isopropanol to yield pure this compound.[6]

Applications in Polymer Science

The presence of two primary amine functional groups makes this compound a suitable monomer for step-growth polymerization, particularly in the synthesis of polyimides and as a potential curing agent for epoxy resins.

Monomer for Polyimide Synthesis

This compound can be reacted with various aromatic dianhydrides to produce polyimides. These polymers are known for their high thermal stability and excellent mechanical properties. The flexibility of the neopentyl group and ether linkages can impart improved processability to the resulting polyimides.

A study by Gherasim and co-workers detailed the synthesis of a series of thermoplastic polyimides from 2,2-dimethyl-1,3-bis(4-aminophenoxy)propane (a synonym for the topic compound) and several aromatic dianhydrides.[6] The thermal properties of these polyimides are summarized in Table 2.

| Dianhydride | Glass Transition Temperature (Tg) | Crystalline Melt Temperature (Tm) | Decomposition Temperature |

| 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA) | 200 - 230 °C | 300 - 375 °C | 435 - 455 °C |

| 4,4'-Oxydiphthalic anhydride (ODPA) | 200 °C | - | 435 - 455 °C |

Table 2: Thermal properties of polyimides derived from this compound. Data extracted from Gherasim et al. (1993).[6]

The study highlights that these polyimides exhibit high glass transition and crystalline melt temperatures, indicating their suitability for applications requiring high thermal resistance.[6]

Caption: General reaction scheme for the synthesis of polyimides.

Curing Agent for Epoxy Resins

Aromatic diamines are widely used as curing agents for epoxy resins, creating cross-linked networks with high thermal and chemical resistance. A Chinese patent mentions the use of compounds with CAS number 115570-52-0 as a potential curing agent for epoxy and silicone-epoxy resins, particularly for insulation applications in motors.[7] The two primary amine groups can react with the epoxide rings of the resin to form a durable thermoset polymer network.

Caption: Curing mechanism of epoxy resins with a diamine hardener.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[4] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[4] In case of contact with skin, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[4]

Conclusion

This compound is a versatile aromatic diamine with demonstrated applications in the synthesis of high-performance polyimides. Its unique chemical structure provides a balance of thermal stability and processability to the resulting polymers. While its potential as an epoxy curing agent is noted, further research is needed to fully characterize the properties of such systems. The unsubstantiated claims of its use in proteomics highlight the importance of consulting primary literature for specific applications. For researchers in materials science, this compound offers an interesting building block for the development of novel polymers with tailored properties.

References

- Gherasim, H. R., & Bruma, M. (1993). Polyimides derived from 2-methyl-2-propyl-1,3-bis(4-aminophenoxy)propane and 2,2-dimethyl-1,3-bis(4-aminophenoxy)propane. Polymer, 34(1), 68-73.

- CN111684546A - Insulation, motor and method for manufacturing insulation.

-

PrepChem. (n.d.). Synthesis of 1,3-bis(4-aminophenoxy)-2,2-dimethylpropane. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation on the Curing and Thermal Properties of Epoxy/Amine/Phthalonitrile Blend - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. ec.europa.eu [ec.europa.eu]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. CN111684546A - ç»ç¼ãçµæºåç¨äºå¶é ç»ç¼çæ¹æ³ - Google Patents [patents.google.com]

An In-Depth Technical Guide to Neopentyl Glycol Bis(4-aminophenyl) Ether: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Diamine Curing Agent

Neopentyl Glycol Bis(4-aminophenyl) Ether stands as a significant, albeit specialized, aromatic diamine within the expansive field of polymer chemistry. Its unique structural architecture, characterized by a central neopentyl core flanked by two aminophenyl ether moieties, imparts a distinct combination of properties to the materials it helps create. This guide, intended for the discerning researcher and development scientist, delves into the core technical aspects of this compound, from its fundamental nomenclature and synthesis to its practical applications, particularly as a high-performance curing agent for epoxy resins. By providing a comprehensive overview of its chemical identity, preparation, and functional characteristics, this document aims to equip scientists with the foundational knowledge necessary to explore and innovate with this versatile molecule.

Chemical Identity and Nomenclature: Establishing a Common Language

Precise communication in scientific discourse begins with unambiguous identification. This compound is known by a variety of synonyms and identifiers across chemical literature and commercial platforms. A thorough understanding of this nomenclature is crucial for accurate information retrieval and clear documentation.

The most commonly encountered synonyms and identifiers for this compound are cataloged below:

| Identifier Type | Identifier |

| Common Name | This compound |

| IUPAC Name | 4-[3-(4-aminophenoxy)-2,2-dimethylpropoxy]aniline[1][2] |

| CAS Registry Number | 115570-52-0 |

| Molecular Formula | C₁₇H₂₂N₂O₂[1][2] |

| Molecular Weight | 286.37 g/mol |

Alternative Names and Synonyms:

-

2,2-Bis[(4-aminophenoxy)methyl]propane

-

1,3-Bis(4-aminophenoxy)neopentane

-

2,2-Dimethylpropane 1,3-Bis(4-aminophenyl) Ether

-

4,4'-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))dianiline[2]

The core structure, as depicted in the diagram below, features a central quaternary carbon atom which imparts significant steric hindrance and thermal stability.

Figure 1. Chemical structure of this compound.

Synthesis and Manufacturing: From Precursors to Final Product

The synthesis of this compound is not as widely documented in open literature as that of its precursor, neopentyl glycol (NPG). However, a plausible and commonly employed synthetic route for such aromatic ethers is the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide.[3][4] In the context of our target molecule, this would likely involve the reaction of neopentyl glycol with a suitably protected p-aminophenol derivative, or more directly, the reaction of a di-halogenated neopentane derivative with p-aminophenol.

A general, two-step conceptual pathway is outlined below:

Step 1: Synthesis of Neopentyl Glycol (NPG)

The industrial production of NPG is a well-established process, typically involving a crossed aldol condensation of isobutyraldehyde and formaldehyde to form hydroxypivaldehyde. This intermediate is then hydrogenated to yield neopentyl glycol.[5][6][7]

Figure 2. Simplified schematic of Neopentyl Glycol synthesis.

Step 2: Etherification to Form this compound

Following the principles of the Williamson ether synthesis, neopentyl glycol can be reacted with a p-halonitrobenzene, followed by reduction of the nitro groups to amines. A more direct, though potentially more challenging, approach would involve the direct coupling of a di-tosylated or di-halogenated neopentyl glycol with p-aminophenol in the presence of a strong base.

Conceptual Experimental Protocol (Williamson Ether Synthesis Approach):

-

Deprotonation of p-Aminophenol: A solution of p-aminophenol in a suitable aprotic polar solvent (e.g., dimethylformamide or dimethyl sulfoxide) is treated with a strong base, such as sodium hydride, to generate the corresponding phenoxide. This step is typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol.

-

Nucleophilic Substitution: To the solution of the p-aminophenoxide, a di-halogenated neopentane derivative (e.g., 1,3-dibromo-2,2-dimethylpropane) is added. The reaction mixture is then heated to facilitate the SN2 reaction, wherein the phenoxide displaces the halide leaving groups to form the desired ether linkages.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and quenched with water. The crude product is then extracted into an organic solvent. The organic layer is washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The final product is typically purified by recrystallization or column chromatography to yield a solid material.

It is important to note that the direct use of p-aminophenol in this reaction can lead to side reactions due to the presence of the nucleophilic amine group. Therefore, protection of the amine functionality may be necessary for a cleaner reaction and higher yields.

Physicochemical Properties

The physical and chemical properties of this compound are tabulated below. These properties are critical for determining its processing parameters and predicting its behavior in various formulations.

| Property | Value | Reference |

| Appearance | White to light yellow or light orange powder/crystal | |

| Melting Point | 115-119 °C | |

| Solubility | Soluble in methanol | |

| Purity | >97.0% (Typical) |

Applications in Polymer Science: A High-Performance Epoxy Curing Agent

The primary application of this compound is as a curing agent, or hardener, for epoxy resins.[8][9] The two primary amine groups on the molecule react with the epoxide rings of the epoxy resin, leading to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The unique structural features of this diamine contribute to the desirable properties of the cured epoxy system.

Key Structural-Property Relationships:

-

Neopentyl Core: The sterically hindered neopentyl group enhances the thermal stability and chemical resistance of the resulting polymer. It also contributes to a lower viscosity in the uncured state compared to more rigid aromatic diamines.

-

Ether Linkages: The flexible ether linkages can improve the toughness and impact strength of the cured epoxy resin.

-

Aromatic Amine Groups: The aromatic nature of the amine groups provides good mechanical strength and a high glass transition temperature (Tg) to the final polymer.

Curing Mechanism:

The curing of an epoxy resin with a primary amine involves a two-step nucleophilic addition reaction. First, the primary amine attacks an epoxide ring, opening it to form a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group, leading to extensive cross-linking.

Figure 3. General schematic of the epoxy curing process.

Performance Characteristics in Epoxy Formulations:

While specific quantitative data for epoxy resins cured with this compound is not extensively available in public literature, the properties can be inferred from studies on similar aromatic diamine curing agents. The resulting epoxy thermosets are expected to exhibit a favorable balance of properties:

-

High Glass Transition Temperature (Tg): The rigid aromatic components contribute to a high Tg, enabling the material to retain its mechanical properties at elevated temperatures.[3][10]

-

Good Mechanical Strength: The cross-linked network provides high tensile and flexural strength.[3]

-

Improved Toughness: The flexible ether linkages and the neopentyl group can enhance the fracture toughness compared to more brittle epoxy systems.

-

Good Thermal Stability: The inherent stability of the neopentyl and aromatic structures results in a polymer with good resistance to thermal degradation.

Experimental Protocol for Epoxy Curing and Characterization:

-

Formulation: The epoxy resin (e.g., a diglycidyl ether of bisphenol A, DGEBA) and this compound are weighed in stoichiometric amounts. The stoichiometric ratio is calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

-

Mixing: The epoxy resin is preheated to reduce its viscosity, and the diamine is then added and thoroughly mixed until a homogeneous mixture is obtained. The mixture is then degassed under vacuum to remove any entrapped air bubbles.

-

Curing: The mixture is poured into a preheated mold and cured in an oven according to a specific curing schedule (e.g., a multi-step temperature ramp and hold).

-

Characterization: The cured epoxy samples are then subjected to various characterization techniques to evaluate their properties:

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and the extent of the curing reaction.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature.

-

Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing further insight into the Tg and viscoelastic properties.

-

Mechanical Testing (e.g., tensile, flexural, and impact tests): To determine the mechanical strength, stiffness, and toughness of the cured material.

-

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. Based on available safety data, the following hazard and precautionary statements apply:

-

Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Call a poison center/doctor if you feel unwell.

-

Dispose of contents/container to an approved waste disposal plant.[2]

-

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use to obtain comprehensive safety and handling information.

Conclusion and Future Outlook

This compound represents a valuable building block in the synthesis of high-performance polymers. Its unique combination of a sterically hindered aliphatic core and aromatic amine functionalities offers a compelling set of properties for applications demanding high thermal stability, good mechanical strength, and improved toughness. While its primary role as an epoxy curing agent is well-established conceptually, there remains a significant opportunity for further research to quantify its performance in various epoxy formulations and to explore its potential in other polymer systems, such as polyimides and polyamides. As the demand for advanced materials with tailored properties continues to grow, a deeper understanding and utilization of specialized monomers like this compound will be crucial for driving innovation in polymer science and engineering.

References

-

The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. ACS Omega. [Link]

-

Curing of epoxy resins with amines. ResearchGate. [Link]

-

The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. ResearchGate. [Link]

- Process for the production of neopentyl glycol.

-

Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. PMC. [Link]

- Process for producing aromatic diols and their ester and ether derivatives.

-

Network Formation and Physical Properties of Epoxy Resins for Future Practical Applications. JACS Au. [Link]

- Bisphenol and neopentyl glycol diglycidyl ethers with glycidyl methacrylate copolymer.

-

CURING AGENTS FOR EPOXY RESINS WITH LOW TENDENCY TO THE FORMATION OF CARBAMATES. European Patent Office. [Link]

-

Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde. Semantic Scholar. [Link]

- Process for the continuous production of neopentyl glycol.

-

Process for producing neopentyl glycol. European Patent Office. [Link]

-

Preparation and Characterization of Neopentyl Glycol/Epoxy Resin Shape-Stabilized Phase Change Material for Thermal Energy Storage. ResearchGate. [Link]

-

Neopentyl glycol diglycidyl ether. Wikipedia. [Link]

-

This compound. PubChem. [Link]

-

A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters. [Link]

-

Synthesis of Diamides and Diimines Derived from 4,4′-(1,3-Phenylenebis(oxy))dianiline, Units for Symmetrical Macrocycles. SciSpace. [Link]

-

Chapter 2: Synthetic Methods for Dialkyl Ethers. The Royal Society of Chemistry. [Link]

-

1s-(−)-1,3-dithiane 1-oxide. Organic Syntheses. [Link]

-

Recent Advances in Epoxy Resin Applications. Crimson Publishers. [Link]

-

A Novel Method for the Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. ResearchGate. [Link]

Sources

- 1. PubChemLite - this compound (C17H22N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 4,4'-((2,2-Dimethylpropane-1,3-diyl)bis(oxy))dianiline | 115570-52-0 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. patents.justia.com [patents.justia.com]

- 5. US4855515A - Process for the production of neopentyl glycol - Google Patents [patents.google.com]

- 6. Development of Methods for the Synthesis of Neopentyl Glycol by Hydrogenation of Hydroxypivaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0935594B1 - Process for the continuous production of neopentyl glycol - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Structure Elucidation of 2,2-Bis[(4-aminophenoxy)methyl]propane: A Multi-technique Approach to Molecular Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2,2-Bis[(4-aminophenoxy)methyl]propane (BAPP), a critical diamine monomer used in the synthesis of high-performance polymers such as polyimides and epoxy resins.[1][2] The unique chemical structure of BAPP imparts exceptional thermal stability and mechanical properties to these materials, making its unambiguous identification paramount for quality control and advanced material development.[1] This document moves beyond a simple listing of analytical techniques, offering a logically structured narrative that explains the causality behind experimental choices. We will detail the integration of spectroscopic and chromatographic data, providing field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) data. The protocols described herein are designed as a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Physicochemical Profile

2,2-Bis[(4-aminophenoxy)methyl]propane, also known by its CAS Number 13080-86-9, is an aromatic organic compound characterized by a central bisphenol A-derived core functionalized with terminal aminophenoxy groups.[3] This structure, featuring two primary amine functionalities and robust ether linkages, makes it an ideal building block for polymerization reactions.[2][4] Before delving into its structural analysis, understanding its fundamental properties is essential. The molecule is typically a white to off-white crystalline solid.[3][5]

Table 1: Physicochemical Properties of 2,2-Bis[(4-aminophenoxy)methyl]propane

| Property | Value | Source(s) |

| CAS Number | 13080-86-9 | [5][6] |

| Molecular Formula | C₂₇H₂₆N₂O₂ | [5][7] |

| Molecular Weight | 410.51 g/mol | [7][8] |

| Melting Point | 126-131 °C | [2][6][9] |

| Appearance | White/Off-White Solid Powder | [5] |

| Solubility | Very slightly soluble in water; Soluble in DMSO, Acetone | [2][6] |

| IUPAC Name | 4-[4-[2-[4-(4-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | [8][10] |

Foundational Context: Synthesis Pathway

The structural elucidation process is significantly informed by the compound's synthesis route. BAPP is typically prepared via a two-step process that solidifies the expected molecular backbone.[2][11]

-

Nucleophilic Aromatic Substitution: Bisphenol A is reacted with p-nitrochlorobenzene in the presence of a base (like potassium carbonate) and a polar aprotic solvent (such as N,N-dimethylformamide).[11] This step forms the core ether linkages and results in the dinitro intermediate, 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane.

-

Catalytic Reduction: The intermediate dinitro compound is then reduced to the target diamine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with hydrogen gas or by using a reducing agent system such as hydrazine hydrate with a catalyst.[9][11][12]

This pathway provides a logical basis for the expected structure: a central isopropylidene group bridging two phenyl rings, which are in turn connected via ether linkages to two terminal aminophenyl groups.

Caption: Synthesis pathway of BAPP from Bisphenol A.

The Core Elucidation Workflow: A Multi-pronged Strategy

A definitive structural confirmation relies not on a single technique but on the convergence of data from multiple orthogonal analytical methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating and unambiguous picture of the molecule.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,2-Bis[4-(4-aminophenoxy)phenyl]propane | 13080-86-9 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. ossila.com [ossila.com]

- 5. downloads.ossila.com [downloads.ossila.com]

- 6. echemi.com [echemi.com]

- 7. biosynth.com [biosynth.com]

- 8. 4,4'-(Isopropylidenebis(4,1-phenyleneoxy))dianiline | C27H26N2O2 | CID 83119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN102391135A - Method for preparing 2,2-bis[4-(4-aminophenoxy)phenyl]propane - Google Patents [patents.google.com]

- 10. H55057.22 [thermofisher.com]

- 11. CN113845432A - Preparation method of 2,2' -bis [4- (4-aminophenoxy) phenyl ] propane - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

"1,3-Bis(4-aminophenoxy)neopentane" spectral data (NMR, FTIR, Mass Spec)

An In-depth Technical Guide to the Spectral Characterization of 1,3-Bis(4-aminophenoxy)neopentane

Introduction: Elucidating the Molecular Architecture

1,3-Bis(4-aminophenoxy)neopentane is a unique diamine monomer distinguished by a sterically hindered neopentane core flanked by two flexible aminophenoxy arms. This combination of a rigid, bulky central unit and reactive terminal amine groups makes it a valuable building block in the synthesis of high-performance polymers, such as polyimides and polyamides.[1][2] These polymers often exhibit enhanced solubility and processability without compromising thermal stability, properties conferred by the disruption of chain packing by the neopentane group.

Accurate and unambiguous structural confirmation of this monomer is paramount before its use in polymerization. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize 1,3-Bis(4-aminophenoxy)neopentane. We will delve into the interpretation of the spectral data, explaining the causal relationships between the molecule's structure and its spectroscopic signature, and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Implications

To interpret the spectral data, we must first dissect the molecule's key structural features. The molecule possesses a C2v symmetry axis passing through the central quaternary carbon and bisecting the C-CH₂-C angle of the neopentane core. This symmetry dictates that the two aminophenoxy moieties are chemically equivalent, simplifying the expected NMR spectra.

Caption: Structure of 1,3-Bis(4-aminophenoxy)neopentane.

Key Structural Units for Analysis:

-

Primary Aromatic Amine (-NH₂): Source of characteristic N-H signals in FTIR and ¹H NMR.

-

Aromatic Rings: Para-substituted benzene rings give rise to distinct patterns in NMR and FTIR.

-

Aryl Ether (Ar-O-CH₂): The C-O linkage is a key feature in FTIR and a potential fragmentation site in mass spectrometry.

-

Neopentane Core (-C(CH₃)₂(CH₂-)₂): The quaternary carbon and magnetically equivalent methyl and methylene groups produce simple, high-intensity singlets in NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the number of unique signals is halved.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The para-substituted aromatic rings create an AA'BB' spin system, which typically appears as two distinct doublets. The protons ortho to the electron-donating -NH₂ group will be more shielded (upfield) than the protons ortho to the electron-withdrawing -O-CH₂ group.

-

Amine Protons (-NH₂): These protons will appear as a single, often broad signal. The chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[3]

-

Methylene Protons (-O-CH₂-): The two CH₂ groups are equivalent. Since the adjacent carbon is quaternary, there is no H-H coupling, and the signal will be a sharp singlet.

-

Methyl Protons (-C(CH₃)₂): The two CH₃ groups are equivalent and will also appear as a sharp singlet.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Hₐ | ~ 0.9 - 1.1 | Singlet | 6H | C(CH₃ )₂ |

| Hₑ | ~ 3.7 - 3.9 | Singlet | 4H | -O-CH₂ - |

| Hₙ | ~ 3.5 - 4.5 (broad) | Singlet | 4H | -NH₂ |

| Hₐᵣ (ortho to NH₂) | ~ 6.6 - 6.8 | Doublet | 4H | Aromatic CH |

| Hₐᵣ (ortho to O) | ~ 6.8 - 7.0 | Doublet | 4H | Aromatic CH |

Note: Chemical shifts are estimates based on standard values for similar functional groups and may vary with solvent and instrument frequency.[4][5]

¹³C NMR Spectroscopy: Carbon Backbone Mapping

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule, providing a map of the carbon skeleton.[6]

Predicted ¹³C NMR Spectrum:

-

Aliphatic Carbons: The spectrum will feature four distinct aliphatic signals: the quaternary carbon, the methylene carbons, and the methyl carbons of the neopentane core. Carbons directly attached to the nitrogen of an amine typically appear in the 30–50 ppm range.[4]

-

Aromatic Carbons: Four signals are expected for the aromatic carbons due to symmetry. The carbons bonded to oxygen (C-O) and nitrogen (C-N) will be the most downfield and upfield of the aromatic signals, respectively, due to the opposing electronic effects of these heteroatoms.[7]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| C₁ | ~ 22 - 25 | -C H₃ |

| C₂ | ~ 36 - 38 | -C (CH₃)₂ |

| C₃ | ~ 75 - 78 | -O-C H₂- |

| C₄ | ~ 114 - 116 | Aromatic C H (ortho to NH₂) |

| C₅ | ~ 119 - 121 | Aromatic C H (ortho to O) |

| C₆ | ~ 140 - 142 | Aromatic C -NH₂ |

| C₇ | ~ 152 - 154 | Aromatic C -O |

Note: Chemical shifts are estimates and subject to solvent effects.[4][6]

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 1,3-Bis(4-aminophenoxy)neopentane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for amines as it can sharpen the N-H proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of functional groups, making it an excellent tool for identifying their presence in a molecule.[8]

Predicted FTIR Absorption Bands: The FTIR spectrum is expected to be rich with information confirming the key functional groups.

-

N-H Stretching: As a primary aromatic amine, two distinct, sharp-to-medium bands are expected in the 3350-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretches.[3][9]

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the neopentane core will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations will produce several sharp peaks in the 1500-1600 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a strong band around 1600-1650 cm⁻¹.[3]

-

C-O Stretching: The aryl-alkyl ether linkage will produce a strong, characteristic asymmetric C-O-C stretching band around 1230-1270 cm⁻¹.[10]

-

C-N Stretching: The aromatic C-N stretch is expected in the 1200-1350 cm⁻¹ range.[3]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3415–3510 & 3380-3460 | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3030–3100 | C-H Stretch | Aromatic |

| 2870–2960 | C-H Stretch | Aliphatic (Neopentane) |

| 1590–1650 | N-H Bend (Scissoring) | Primary Amine |

| 1500 & 1600 | C=C Stretch | Aromatic Ring |

| 1230–1270 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| 1200–1350 | C-N Stretch | Aromatic Amine |

Standard Protocol for FTIR Data Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly to a fine powder. Press the powder into a transparent pellet using a hydraulic press.

-

Background Scan: Place no sample in the beam path and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify and label the major absorption peaks and correlate them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For this molecule, Electron Ionization (EI) is a common technique.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular weight of 1,3-Bis(4-aminophenoxy)neopentane (C₂₁H₂₈N₂O₂) is 356.46 g/mol . The molecular ion peak is expected at m/z = 356. Aromatic ethers and amines generally show a prominent molecular ion peak due to the stability of the aromatic systems.[11][12]

-

Fragmentation Pattern: The fragmentation is dictated by the stability of the resulting cations and neutral radicals. Key fragmentation pathways include:

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. Loss of a tert-butyl radical (•C(CH₃)₃, 57 Da) from the neopentyl structure is highly probable, leading to a stable benzylic-type cation.

-

Ether Bond Cleavage: Cleavage of the C-O bond can occur. A major fractionation often occurs at the bond beta to the aromatic ring.[12] This can lead to the formation of an aminophenoxy radical and a neopentyl cation, or vice-versa.

-

Loss of Aminophenoxy Moiety: Cleavage can result in the loss of an aminophenoxy group (H₂N-C₆H₄-O•, 108 Da).

-

Caption: Predicted major fragmentation pathways for 1,3-Bis(4-aminophenoxy)neopentane.

| m/z Value | Proposed Fragment Identity | Origin |

| 356 | [C₂₁H₂₈N₂O₂]⁺ | Molecular Ion (M⁺) |

| 299 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |

| 122 | [H₂N-C₆H₄-O-CH₂]⁺ | Cleavage of the CH₂-C(quat) bond |

| 108 | [H₂N-C₆H₄-O]⁺ | Cleavage of the O-CH₂ bond |

| 71 | [C₅H₁₁]⁺ | Neopentyl cation |

Standard Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source. This ejects an electron from the molecule to form the molecular ion (M⁺).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Integrated Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all three methods to build an irrefutable case for the molecule's structure.

Caption: Workflow for the structural confirmation of the target molecule.

The process is self-validating:

-

Mass Spectrometry provides the molecular formula (via high-resolution MS) and molecular weight (m/z = 356).

-

FTIR confirms the presence of the key functional groups: amine (-NH₂), ether (C-O-C), and aromatic rings.

-

NMR puts the pieces together. The number of signals confirms the molecule's symmetry, and the chemical shifts, integrations, and coupling patterns precisely map the connectivity of the C-H framework, confirming the arrangement of the aminophenoxy groups around the neopentane core.

Together, these techniques provide a comprehensive and definitive characterization of 1,3-Bis(4-aminophenoxy)neopentane, ensuring its purity and structural integrity for advanced material synthesis.

References

- Vertex AI Search.

- Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.

- Scribd.

- Whitman College. GCMS Section 6.13. Accessed January 12, 2026.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Filo. (2025, November 26). Does amine show on ¹³C NMR and ¹H NMR spectra?.

- Metin, B. Basic 1H- and 13C-NMR Spectroscopy.

- Nandiyanto, A. B. D., et al. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Semantic Scholar. (2005, January 31).

- Illinois St

- Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.

- Technology Networks. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.

- Problems in Chemistry. (2023, January 25).

- Jadhava, S. N., et al.

- ResearchGate. 13 C NMR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV).

- ChemicalBook. 1,3-Bis(4-aMinophenoxy)benzene(2479-46-1) 1H NMR spectrum. Accessed January 12, 2026.

- Espeso, J. F., et al. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Journal of Polymer Science Part A: Polymer Chemistry, 38, 1014–1023.

- NASA Technical Reports Server. 77-37 H0 %«ELZ^. Accessed January 12, 2026.

- Ismael, O. T., & Sadeek, G. Th. (2025). Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. Chemical Review and Letters.

- eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ResearchGate. Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV).

- National Center for Biotechnology Inform

- ResearchGate. FTIR spectrum of 1,1-bis[4-(4-benzaldehyde oxy)-3-methyl phenyl] cyclopentane (BBMPC).

- University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts.

- National Institute of Standards and Technology. Neopentane. NIST WebBook.

- ResearchGate. FTIR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV).

- MDPI. (2022). Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands.

- Tokyo Chemical Industry Co., Ltd. 1,3-Bis(4-aminophenoxy)benzene 2479-46-1. Accessed January 12, 2026.

- doc.rero.ch. Absolute configuration of chirally deuterated neopentane. Accessed January 12, 2026.

- TCI Chemicals. 1,3-Bis(4-aminophenoxy)benzene | 2479-46-1. Accessed January 12, 2026.

- Chemistry LibreTexts. (2023, August 29).

- National Institute of Standards and Technology. Neopentane. NIST WebBook.

- Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra.

Sources

- 1. www2.ictp.csic.es [www2.ictp.csic.es]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Does amine show on ¹³C NMR and ¹H NMR spectra? | Filo [askfilo.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. azooptics.com [azooptics.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. m.youtube.com [m.youtube.com]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 12. GCMS Section 6.13 [people.whitman.edu]

"Neopentyl Glycol Bis(4-aminophenyl) Ether" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Neopentyl Glycol Bis(4-aminophenyl) Ether in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (NGBAPE). Addressed to researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its experimental determination. While specific quantitative solubility data for NGBAPE is limited in public literature, this guide establishes a predictive framework based on its distinct molecular structure. It further provides a detailed, self-validating experimental protocol for researchers to generate precise solubility data in various organic solvents, ensuring the reliable application of this compound in synthesis, purification, and formulation processes.

Introduction to this compound (NGBAPE)

This compound, identified by CAS number 115570-52-0, is an aromatic diamine with a unique molecular architecture.[1][2] Its structure is characterized by a central, sterically hindered neopentyl core linked via ether bonds to two para-substituted aminophenyl groups. Common synonyms for this compound include 2,2-Bis[(4-aminophenoxy)methyl]propane and 2,2-Dimethylpropane 1,3-Bis(4-aminophenyl) Ether.[1][3]

The molecule's properties are dictated by the interplay of its constituent functional groups:

-

Two primary amine (-NH₂) groups: Act as hydrogen bond donors and acceptors, imparting polarity.

-

Two ether (-O-) linkages: Introduce polarity and flexibility.

-

Two aromatic rings: Provide sites for π-π stacking interactions and contribute to the nonpolar character.

-

A central neopentyl group: A bulky, nonpolar aliphatic core that influences the overall molecular shape and packing.

An understanding of NGBAPE's solubility is critical for its effective use. In polymer chemistry, it serves as a monomer where solvent choice dictates reaction kinetics and polymer properties. In pharmaceutical development, solubility governs formulation strategies and bioavailability. For process chemists, this data is essential for designing efficient purification and crystallization protocols.

Caption: Molecular structure of NGBAPE highlighting key functional groups.

Core Principles of Solubility

The solubility of a compound is governed by the fundamental principle of "like dissolves like," which relates to the polarity of the solute and solvent.[4][5] The dissolution process is an equilibrium between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For NGBAPE, the key interactions are:

-

Hydrogen Bonding: The primary amine (-NH₂) groups are potent hydrogen bond donors and acceptors. This makes NGBAPE likely to be soluble in polar protic solvents like alcohols (e.g., methanol, ethanol) and to a lesser extent, water.[6][7]

-

Dipole-Dipole Interactions: The polar ether linkages and amine groups can engage in dipole-dipole interactions with polar aprotic solvents (e.g., acetone, DMSO, DMF).

-

π-π Stacking: The aromatic rings can interact with aromatic solvents like toluene or xylene.[7]

-

Van der Waals Forces: The nonpolar neopentyl core and the hydrocarbon backbone of the aromatic rings will interact favorably with nonpolar solvents (e.g., hexane, ethers) through weaker London dispersion forces.

The overall solubility in a given solvent is a balance of these competing forces. The presence of strong hydrogen bonding sites suggests poor solubility in highly nonpolar solvents, while the significant nonpolar surface area from the neopentyl group and aromatic rings will limit solubility in highly polar solvents like water.

Solubility Profile of NGBAPE

A thorough review of public domain literature reveals limited specific quantitative solubility data for NGBAPE. The most direct information found indicates it is "soluble in Methanol".[8] However, by applying the core principles of solubility and drawing parallels with other aromatic diamines, a predictive solubility profile can be constructed to guide solvent selection.[6][7][9]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding between the solvent's hydroxyl group and NGBAPE's amine groups. Methanol is confirmed as a good solvent.[8] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Moderate to High | Favorable dipole-dipole interactions. Lack of hydrogen bond donation from the solvent may be less effective than protic solvents. |

| Aromatic | Toluene, Xylene | Moderate | π-π stacking interactions between the solvent and NGBAPE's aromatic rings. Solubility is likely to increase significantly with temperature.[7] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Moderate polarity allows for interaction with both polar and nonpolar regions of the NGBAPE molecule. |

| Nonpolar | Hexane, Heptane | Low | The strong intermolecular hydrogen bonding between NGBAPE molecules is difficult for nonpolar solvents to overcome. |

| Ethers | Diethyl Ether | Low to Moderate | While containing an ether group, its overall low polarity makes it a weaker solvent for the polar NGBAPE. |

Note: This table is intended as a guideline for initial solvent screening. Experimental verification is essential for precise quantitative data.

Experimental Protocol for Solubility Determination

To obtain reliable and reproducible solubility data, a systematic experimental approach is required. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[4][6]